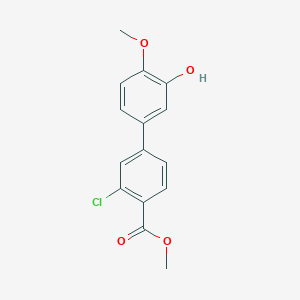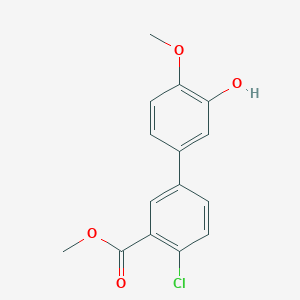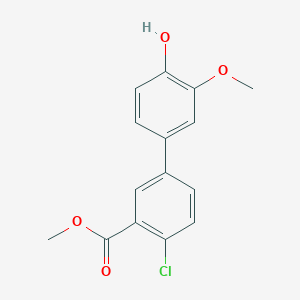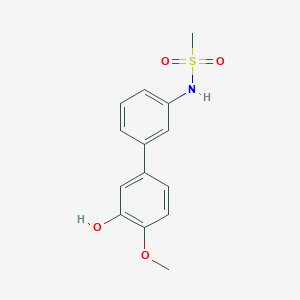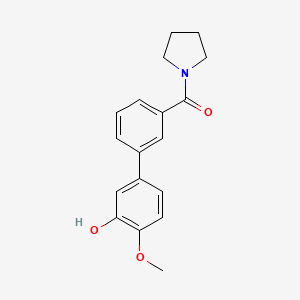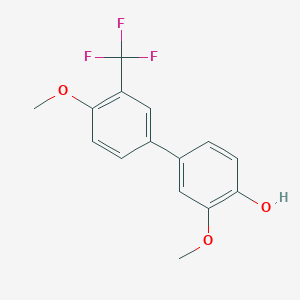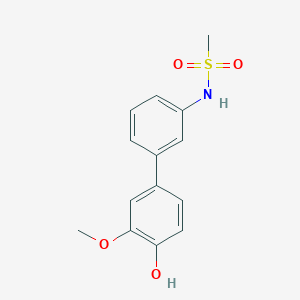
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-MTFM) is a phenolic compound that has been studied extensively due to its potential applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol. 4-MTFM has been used in a variety of scientific research applications, including as a solvent, a reagent, an inhibitor, and a catalyst. Its unique properties make it an attractive choice for many research projects.
Mechanism of Action
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. It is believed to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. It has been shown to act as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase, but its effects on other biochemical pathways and physiological processes are not yet known.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its high solubility in both water and alcohol, which makes it an ideal solvent for many reactions. In addition, its unique properties make it a useful reagent, inhibitor, and catalyst for a variety of research projects. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is its high cost, which can be a barrier for some laboratories.
Future Directions
The potential applications of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research are vast and the possibilities are only beginning to be explored. Some potential future directions for research include: further study of its mechanism of action, development of new synthesis methods for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%, exploration of its potential applications in drug discovery, and investigation of its effects on other biochemical pathways and physiological processes. In addition, further research into the safety and toxicity of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is necessary in order to ensure its safe use in laboratory experiments.
Synthesis Methods
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde and 4-methoxyphenol in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and the product is isolated by filtration and recrystallization. The yield of the reaction is approximately 95%.
Scientific Research Applications
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a variety of potential applications in scientific research. It can be used as a solvent, a reagent, an inhibitor, and a catalyst in a variety of research projects. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used as a catalyst in the synthesis of polymers and other compounds.
properties
IUPAC Name |
2-methoxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-12(19)14(7-9)21-2/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZEABHPKHPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685787 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1262002-22-1 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
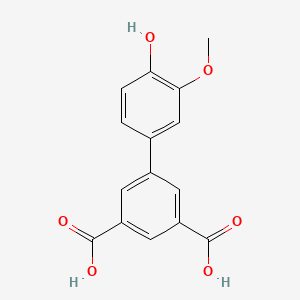
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

